molecular formula C8H10N2O3 B13671913 Methyl 5-methoxy-6-methylpyrazine-2-carboxylate

Methyl 5-methoxy-6-methylpyrazine-2-carboxylate

Cat. No.: B13671913
M. Wt: 182.18 g/mol
InChI Key: JCBFDUOHBWLZFF-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-6-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H10N2O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-6-methylpyrazine-2-carboxylate typically involves the reaction of 5-methoxy-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-hydroxy-6-methylpyrazine-2-carboxylate, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Methyl 5-methoxy-6-methylpyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-6-methylpyrazine-2-carboxylate is unique due to the presence of both methoxy and ester functional groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 5-methoxy-6-methylpyrazine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-5-7(12-2)9-4-6(10-5)8(11)13-3/h4H,1-3H3

InChI Key

JCBFDUOHBWLZFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1OC)C(=O)OC

Origin of Product

United States

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